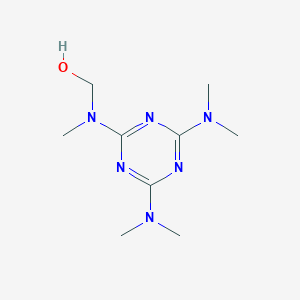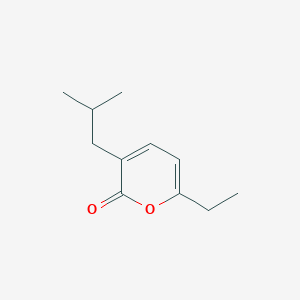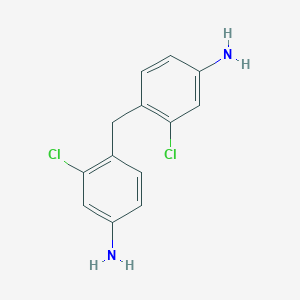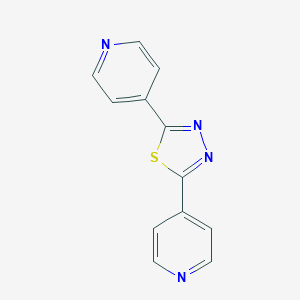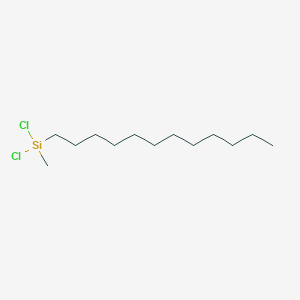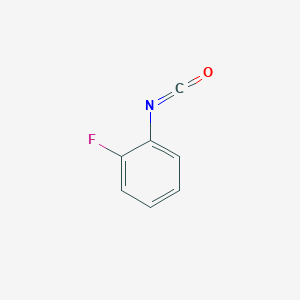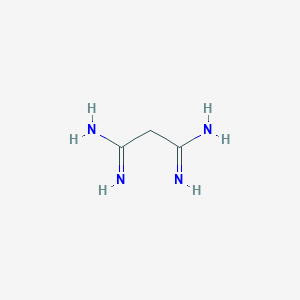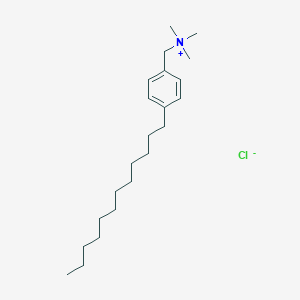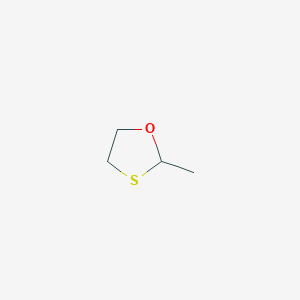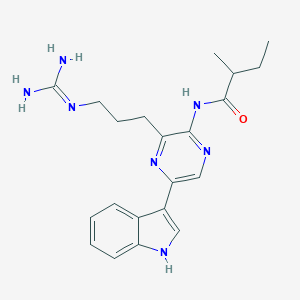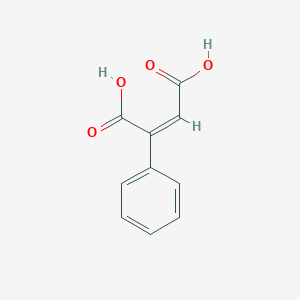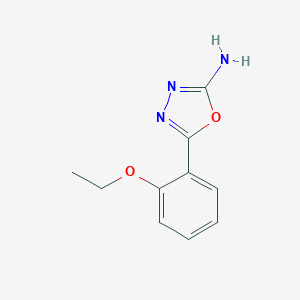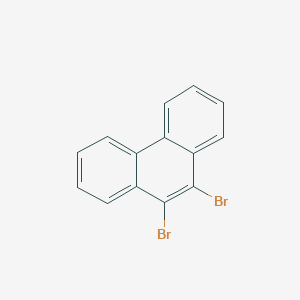
9,10-Dibromophenanthrene
Descripción general
Descripción
9,10-Dibromophenanthrene is a compound with the molecular formula C14H8Br2 . It is an aryl dihalide compound widely used as a precursor to synthesize various organic compounds .
Molecular Structure Analysis
The molecular structure of 9,10-Dibromophenanthrene is almost planar . The molecule possesses symmetry, and half of the formula unit is crystallographically independent . The bonds lengths and angles are in good agreement with the standard values .Chemical Reactions Analysis
The compound is an important starting material toward functionalized π-conjugated molecules . It forms face-to-face slipped antiparallel π-π stacking along the direction of the axis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 336.02 g/mol . It has a complexity of 227 and does not have any hydrogen bond donor or acceptor count . The compound is almost planar with the maximum deviation of 0.0355 (7) Å for Br1 .Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
9,10-Dibromophenanthrene has been studied for its crystallographic properties . The molecule of the compound is almost planar and possesses crystallographic twofold (C2) symmetry .
Methods of Application or Experimental Procedures
The study involved the use of a Rigaku R-AXIS RAPID diffractometer for data collection . The crystal data was refined using PROCESS-AUTO (Rigaku, 1998), and the structure was solved using SIR2004 (Burla et al., 2005) .
Results or Outcomes
In the crystal, the molecules form face-to-face slipped anti-parallel π-π stacking interactions along the c axis with an interplanar distance of 3.471 (7) Å, and centroid–centroid distances of 3.617 (5)–3.803 (6) Å .
- Summary of the Application : 9,10-Dibromophenanthrene has been used in the synthesis of new light-emitting fluorene copolymers .
- Methods of Application or Experimental Procedures : The copolymers were synthesized using palladium-catalyzed Suzuki polycondensation . They were characterized by gel permeation chromatography, UV-vis absorption spectroscopy, spectrofluorimetry, and cyclic voltammetry .
- Results or Outcomes : The photoluminescence spectra of the synthesized polymers show significant energy transfer from the fluorene segments to the dicyanostilbene and 9,10-dicyanophenanthrene units . OLEDs based on these polymers were fabricated and examined for their electroluminescence . The device using fluorene copolymer with 9,10-dicyanophenanthrene (2.5 mol%) exhibited a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A .
- Summary of the Application : 9,10-Dibromophenanthrene is an important starting material toward functionalized π-conjugated molecules .
- Methods of Application or Experimental Procedures : The compound was first prepared by Schmidt & Ladner in 1904 . However, the method involved relatively vigorous reaction conditions .
- Results or Outcomes : The title compound, 9,10-dibromophenanthrene, is almost planar and possesses crystallographic twofold (C2) symmetry .
Specific Scientific Field
Specific Scientific Field
- Summary of the Application : 9-Hydroxyphenanthrene, an important derivative of phenanthrene, has been used in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry . Phenanthrene is the second most abundant polycyclic aromatic hydrocarbon in coal tar and can be used for large-scale preparation of 9-hydroxyphenanthrene .
- Methods of Application or Experimental Procedures : This review summarizes the methods for regioselective functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites . The corresponding reaction mechanisms are introduced in detail .
- Results or Outcomes : The reaction characteristics of 9-hydroxyphenanthrene are provided, along with views on the challenges and the future research direction of 9-hydroxyphenanthrene .
- Summary of the Application : 9,10-Dibromophenanthrene has been used in the synthesis of new light-emitting fluorene copolymers .
- Methods of Application or Experimental Procedures : The copolymers were synthesized using palladium-catalyzed Suzuki polycondensation . They were characterized by gel permeation chromatography, UV-vis absorption spectroscopy, spectrofluorimetry, and cyclic voltammetry .
- Results or Outcomes : The photoluminescence spectra of the synthesized polymers show significant energy transfer from the fluorene segments to the dicyanostilbene and 9,10-dicyanophenanthrene units . OLEDs based on these polymers were fabricated and examined for their electroluminescence . The device using fluorene copolymer with 9,10-dicyanophenanthrene (2.5 mol%) exhibited a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A .
Specific Scientific Field
Specific Scientific Field
Safety And Hazards
Propiedades
IUPAC Name |
9,10-dibromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVDACBKJRRYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399891 | |
| Record name | 9,10-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dibromophenanthrene | |
CAS RN |
15810-15-8 | |
| Record name | 9,10-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-DIBROMOPHENANTHRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



